molecular formula C16H15N5O B5665478 6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine

6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No. B5665478
M. Wt: 293.32 g/mol
InChI Key: WCBCERPTWABDGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives, including compounds similar to 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine, typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a compound with a related structure, is achieved through a two-step process starting with 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol (Thorat et al., 2013). This demonstrates the feasibility of synthesizing complex triazine derivatives through strategic selection of starting materials and reaction conditions.

Molecular Structure Analysis

Triazine derivatives are known for their stable six-membered ring structure, which allows for a variety of substitutions at different positions. The molecular structure of such compounds is crucial for their physical and chemical properties. The structure of 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine would include hydrogen bonding potential due to the amine groups and π-π interactions facilitated by the phenyl rings, influencing its solubility and reactivity.

Chemical Reactions and Properties

Triazine compounds participate in various chemical reactions, such as nucleophilic substitutions, due to the electron-deficient nature of the triazine ring. The presence of phenyl and methylphenoxy substituents in 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine would influence its electrophilic and nucleophilic sites, potentially leading to diverse reactivity patterns (Tani et al., 1992).

properties

IUPAC Name

6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-10-2-6-12(7-3-10)22-13-8-4-11(5-9-13)14-19-15(17)21-16(18)20-14/h2-9H,1H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBCERPTWABDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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